4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Overview
Description
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Imidazo[4,5-e]-1,2,4-triazines
The condensation of aminoguanidine and semicarbazide with 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one led to the synthesis of imidazo[4,5-e]-1,2,4-triazines, highlighting the compound's utility as a precursor for generating new heterocyclic structures. This research also discovered a new conglomerate through XRD study, illustrating the compound's potential in crystallography and solid-state chemistry (Vasilevskii, Nelyubina, & Kravchenko, 2009).
Synthesis of N-hydroxyalkyl-1,5-diphenylglycolurils
A systematic investigation into the α-ureidoalkylation of N-hydroxyalkylureas with this compound revealed a synthetic route to previously unknown N-hydroxyalkyl-1,5-diphenylglycolurils. This research showcases the compound's role in facilitating novel organic transformations and generating compounds with potential biological activity (Gazieva, Baranov, & Kravchenko, 2010).
Photochemical Transformations
Study on the photochemical transformations of S-substituted 5,7-dimethyl-4а,5а-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-2-ones under treatment with 1,2-benzoquinones and their photochemical properties. This work contributes to understanding the photochemical behavior of compounds derived from this compound, offering insights into their potential applications in photochemistry and materials science (Kravchenko et al., 2018).
Co-crystals Synthesis
The synthesis of the first co-crystals among 4,5-dihydroxy-4,5-diphenylimidazolidin-2-ones demonstrated the compound's ability to form solid-state assemblies with distinct structural features. This research underlines its applicability in the development of new material sciences and crystal engineering (Baranov, Nelyubina, Korlyukov, & Kravchenko, 2009).
Properties
IUPAC Name |
4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-15(20)19(2)17(22,14-11-7-4-8-12-14)16(18,21)13-9-5-3-6-10-13/h3-12,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPKFDLVDLKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342921 | |
Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66242-64-6 | |
Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIHYDROXY-1,3-DIMETHYL-4,5-DIPHENYL-IMIDAZOLIDIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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